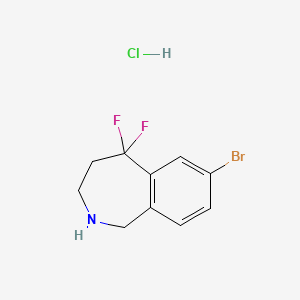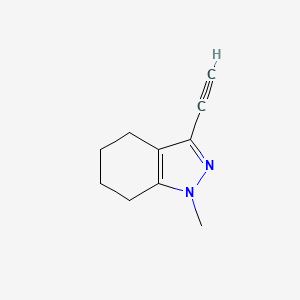
3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. This particular compound has garnered interest due to its potential therapeutic properties, especially in targeting oncogenic pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole typically involves the following steps:
Starting Materials: The synthesis begins with 2-azidobenzaldehydes and amines.
Formation of C–N and N–N Bonds: This is achieved through transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed reactions, which employ oxygen as the terminal oxidant.
Cyclization: The intermediate compounds undergo cyclization to form the indazole ring structure.
Industrial Production Methods
Industrial production methods for this compound often involve:
Catalyst-Free Conditions: Some methods avoid the use of catalysts and solvents, reducing the environmental impact.
Optimized Reaction Conditions: These include specific temperature and pressure settings to maximize yield and minimize byproducts.
化学反応の分析
Types of Reactions
3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Conditions often involve the use of halogens and strong acids or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It shows promise as a therapeutic agent in targeting oncogenic pathways.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-ethynyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole involves:
Molecular Targets: The compound targets the PI3K signaling pathway, which is involved in cell growth and survival.
Pathways Involved: By inhibiting this pathway, the compound can potentially halt the proliferation of cancer cells and induce apoptosis.
類似化合物との比較
Similar Compounds
3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole: Known for its anti-inflammatory properties.
2-benzyl-3-phenylamino-4,5-dihydro-2H-benz[g]indazole: Exhibits good antinociceptive activity.
Uniqueness
特性
分子式 |
C10H12N2 |
|---|---|
分子量 |
160.22 g/mol |
IUPAC名 |
3-ethynyl-1-methyl-4,5,6,7-tetrahydroindazole |
InChI |
InChI=1S/C10H12N2/c1-3-9-8-6-4-5-7-10(8)12(2)11-9/h1H,4-7H2,2H3 |
InChIキー |
RDBLVCAPPFXMGB-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(CCCC2)C(=N1)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


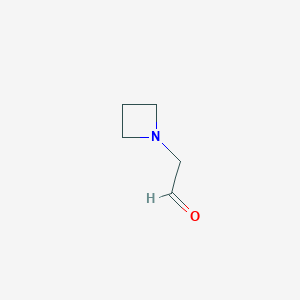
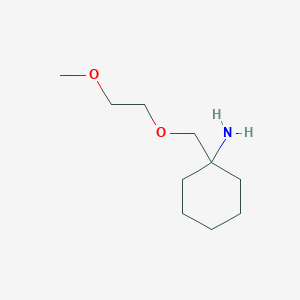
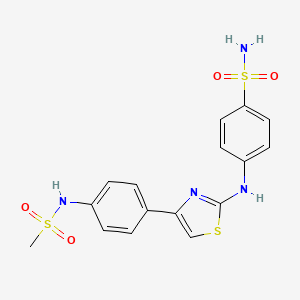

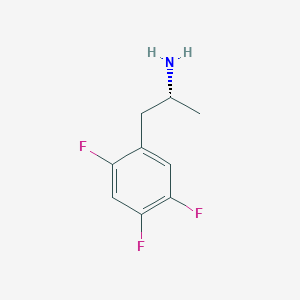

![ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15301356.png)
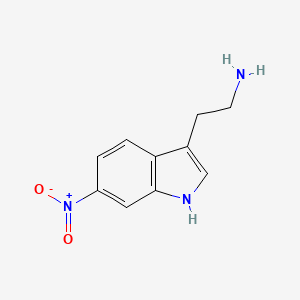

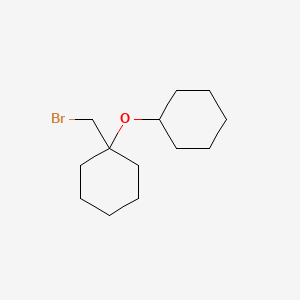
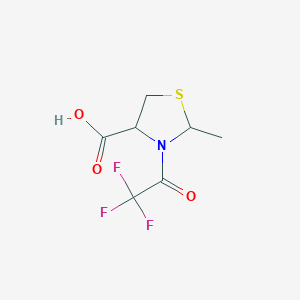
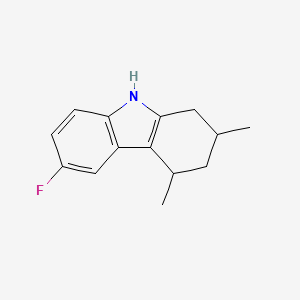
![Cyclohexanone, 3-[(4-chlorophenyl)thio]-](/img/structure/B15301395.png)
